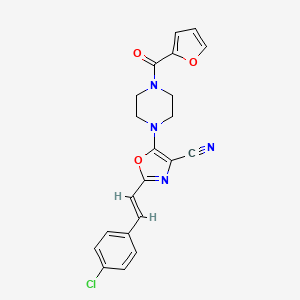

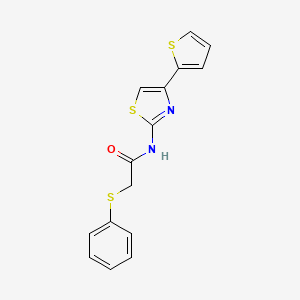

![molecular formula C20H22N6O3S B2377761 Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852372-27-1](/img/structure/B2377761.png)

Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are important in organic synthesis due to their reactivity and their presence in many molecules of natural, human, or plant origin . They play an essential role in various scientific domains, whether they are chemical, biological, or pharmacological .

Synthesis Analysis

The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . For example, a one-pot two-step Michael addition/heterocyclization reaction has been reported for the synthesis of certain 1,2,4-triazolo derivatives .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate” includes a 1,2,4-triazolo[4,3-b]pyridazine ring, a thiophenyl group, and an ethyl piperazine-1-carboxylate group . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm −1 .

Chemical Reactions Analysis

The reactivity of these derivatives is an important aspect of their chemical behavior . The introduction of electron-donating groups can contribute to good inhibitory activity against certain enzymes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 432.5 g/mol, a topological polar surface area of 147 Ų, and a complexity of 592 . It has a rotatable bond count of 6 and a hydrogen bond acceptor count of 8 .

Scientific Research Applications

- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of rHuEPO and natural urinary EPO. Preliminary results suggest that additional unidentified residues contribute to the more acidic properties of natural hormone. Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test for rHuEPO .

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activities), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activities) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of cell proliferation (anticancer activity), inhibition of microbial growth (antimicrobial activity), reduction of pain and inflammation (analgesic and anti-inflammatory activities), reduction of oxidative stress (antioxidant activity), inhibition of viral replication (antiviral activity), and inhibition of various enzymatic processes (enzyme inhibitory activities) .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the activity and stability of many compounds

Future Directions

The [1,2,4]-triazolo[4,3-b]pyridazine ring and its derivatives have shown promising biological activities, making them attractive targets for future research . Further hit-to-lead optimization studies could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name |

ethyl 4-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-2-29-20(28)25-12-10-24(11-13-25)18(27)14-30-17-9-8-16-21-22-19(26(16)23-17)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBWYETVVLEBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

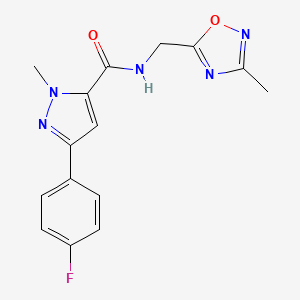

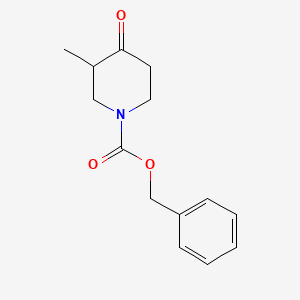

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)

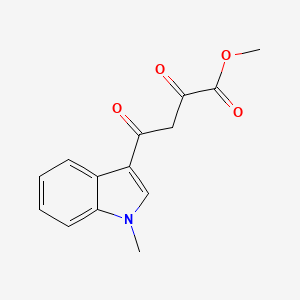

![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)

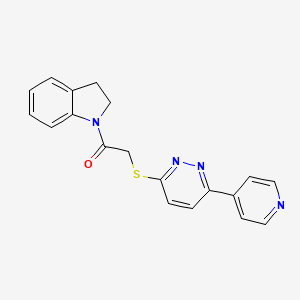

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

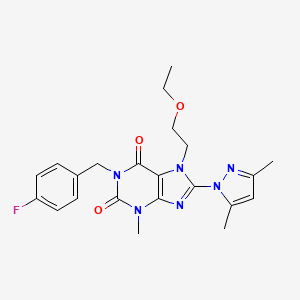

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

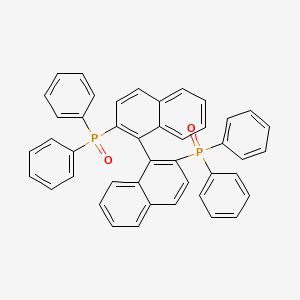

methanone](/img/structure/B2377693.png)

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)